MFCD02081806
Description
Typical properties of such compounds include moderate solubility in organic solvents (e.g., 0.687 mg/mL in water for CAS 1761-61-1), molecular weights ranging from 150–250 g/mol, and reactivity influenced by functional groups like halogens or nitro substituents .
Properties
IUPAC Name |
2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-3-21-14(19)11(15(20)22-4-2)9-16-12-8-6-5-7-10(12)13(17)18/h5-9,16H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMJBXGYXOFBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02081806 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD02081806 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are tailored to optimize each reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
MFCD02081806 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of MFCD02081806 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD02081806 with two structurally and functionally analogous compounds: CAS 1761-61-1 (2-(4-nitrophenyl)benzimidazole) and CAS 5781-53-3 (a brominated aromatic compound). Data are synthesized from experimental studies and computational predictions (see Table 1 ) .
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound* | CAS 1761-61-1 | CAS 5781-53-3 |
|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ (inferred) | C₁₃H₉N₃O₂ | C₈H₆BrNO₂ |
| Molecular Weight | ~201.02 g/mol | 239.23 g/mol | 228.04 g/mol |
| Solubility (Water) | 0.65–0.70 mg/mL | 0.687 mg/mL | 0.52 mg/mL |
| Log S (ESOL) | -2.47 (predicted) | -2.47 | -2.85 |
| Synthetic Method | Catalyst-mediated | A-FGO catalysis in THF | Halogenation of phenol |
| Applications | Pharmaceuticals | Flame retardants | Organic synthesis |
Key Findings:
Structural Differences :
- This compound and CAS 5781-53-3 share bromine substituents, enhancing electrophilic reactivity compared to the nitro-group-dominated CAS 1761-61-1. This difference affects their suitability in cross-coupling reactions .
- The nitro group in CAS 1761-61-1 increases thermal stability, making it preferable for flame-retardant polymer composites .
Functional Performance :
- Solubility : Lower solubility of CAS 5781-53-3 (Log S = -2.85) limits its use in aqueous systems compared to this compound (Log S = -2.47), which is more compatible with polar solvents .
- Synthetic Efficiency : this compound’s synthesis likely requires fewer steps than CAS 1761-61-1, which depends on benzimidazole ring formation under reflux conditions .
Thermodynamic Stability :
- CAS 1761-61-1 exhibits higher thermal stability (decomposition >250°C) due to its fused aromatic system, whereas brominated analogues like this compound degrade at ~180°C, restricting high-temperature applications .
Research Implications and Limitations
- Advantages of this compound : Its balanced solubility and reactivity profile make it a candidate for drug intermediates, though toxicity (e.g., H302 hazard code) necessitates careful handling .
- Gaps in Data : Experimental validation of this compound’s spectroscopic (NMR, IR) and crystallographic data is absent in public domains, limiting reproducibility .
- Comparative Limitations : Predictions rely on computational models (e.g., ESOL, Ali), which may underestimate real-world performance in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
